(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one” is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a furan-containing enone side chain. This structure combines a bicyclic heteroaromatic system with a planar α,β-unsaturated ketone moiety, which is often associated with bioactivity in medicinal chemistry. The cyclopropyl group enhances metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKXDYIQPJSYGK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.32 g/mol. The structure includes a furan ring and a cyclopropyl group attached to a dihydropyrazolo core, contributing to its unique biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives demonstrated IC50 values as low as 0.36 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory actions. The compound under discussion may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : Some pyrazole derivatives inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, often mediated by reactive oxygen species (ROS) .
- Modulation of Neurotransmitter Systems : Certain compounds in this class may affect neurotransmitter levels, indicating potential neuroprotective properties .
Case Studies and Research Findings
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
One of the most promising applications of this compound lies in its interaction with metabotropic glutamate receptors (mGluRs). Specifically, it has been identified as a negative allosteric modulator of mGluR2 and mGluR3 receptors. This modulation is significant for:
- Treatment of Neurological Disorders : The negative modulation of these receptors can be beneficial in treating conditions such as anxiety, depression, and schizophrenia by reducing excessive glutamatergic signaling .
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one exhibit anticancer properties. The mechanism involves:
- Induction of Apoptosis : Research has shown that derivatives can induce programmed cell death in various cancer cell lines, making them candidates for further development as anticancer agents .
Case Study 1: mGluR Modulation
A study demonstrated that a derivative of this compound effectively reduced anxiety-like behaviors in animal models by modulating mGluR2 activity. This suggests potential therapeutic use in anxiety disorders .
Case Study 2: Antitumor Activity
In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The study highlighted the need for further research into its mechanism of action and potential for clinical applications .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyrazolo[1,5-a]pyrazine derivatives, as highlighted in the evidence. Key comparisons include:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may improve metabolic stability compared to ethyl/methyl substituents in patent analogs . The furan-enone moiety could enhance binding to redox-sensitive targets (e.g., GPX4 in ferroptosis pathways) relative to fluorinated or chlorinated side chains .
Safety and Handling: Unlike the hydroxymethyl-chloro analog (), the target compound’s furan-enone system may pose distinct reactivity risks (e.g., Michael acceptor properties), necessitating specific handling protocols .
Synthetic Complexity: The furan-enone side chain likely requires stereoselective synthesis (E-configuration), contrasting with simpler alkyl/fluorinated substituents in patent compounds .
Notes
Q & A
Q. What are the optimal synthetic routes for (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one?
The synthesis of pyrazolo-pyrazinone derivatives typically involves condensation reactions under controlled conditions. For example, pyrazolo[1,5-a]pyrazinone scaffolds can be synthesized via refluxing precursors in solvents like ethanol or pyridine, with heating durations ranging from 6–12 hours. Key steps include the use of TLC to monitor reaction progress and NH4Cl for pH adjustment during workup. Similar methods have been applied to synthesize structurally related compounds, such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives .
Q. How is the compound characterized structurally to confirm its identity and purity?
Structural characterization relies on a combination of elemental analysis, mass spectrometry (MS), and NMR spectroscopy (¹H and ¹³C). For crystalline derivatives, X-ray diffraction provides definitive confirmation of molecular geometry. For instance, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) have been reported for related pyrazolo-pyrazinones, validated via Bruker SMART CCD area-detector diffractometers .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Discrepancies often arise from conformational flexibility or solvent effects. To resolve these, employ multi-spectral cross-validation (e.g., comparing experimental NMR data with computational predictions using density functional theory (DFT)). For ambiguous cases, X-ray crystallography is definitive. For example, crystal data for 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one confirmed bond angles and torsion angles, resolving ambiguities in NOESY or COSY spectra .
Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?
Molecular docking and dynamics simulations using software like Discovery Studio (DS) can model interactions with target proteins (e.g., kinases or GPCRs). Small-molecule libraries built from reaction-based frameworks (e.g., 2-arylbenzofuran analogs) enable virtual screening. Parameterization should include force fields like CHARMM or AMBER to account for conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR studies require systematic modification of substituents (e.g., cyclopropyl, furan) and evaluation of bioactivity. Multicomponent synthesis approaches, as demonstrated for dihydropyrazolo[1,5-a]pyrimidines, allow rapid diversification. For example, replacing the furan-2-yl group with trifluoromethylphenyl or hydroxyphenyl groups can alter solubility and target engagement. Analytical comparisons (e.g., elemental analysis: Calcd C, 54.81%; Found C, 54.61%) ensure structural fidelity during analog synthesis .
Q. What strategies improve reaction yields during scale-up synthesis?
Yield optimization involves solvent selection (e.g., dry pyridine for moisture-sensitive steps), temperature control (reflux vs. microwave-assisted heating), and catalyst screening. For example, reactions in pyridine under reflux for 6 hours achieved 70–85% yields for pyrazolo[3,4-d]pyrimidin-4-ones. Post-reaction neutralization with HCl (10%) and crystallization from ethanol/water mixtures enhance purity .
Data Analysis and Contradiction Resolution
Q. How should conflicting bioassay data from different research groups be reconciled?
Cross-validate experimental conditions (e.g., cell lines, assay buffers) and compound purity (HPLC ≥95%). For instance, discrepancies in phosphodiesterase inhibition assays may arise from variations in enzyme isoforms or detection methods (e.g., fluorometric vs. radiometric assays). Standardized protocols, such as AOAC SMPR guidelines, provide reproducibility benchmarks .
Q. What analytical techniques are critical for detecting byproducts or degradation products?
High-resolution LC-MS/MS and GC-MS are essential for identifying low-abundance byproducts. For example, during the synthesis of pyrazolo[1,5-a]pyrazinones, chlorinated byproducts may form if precursor purification is incomplete. Multi-scan absorption corrections (e.g., SADABS) in crystallography data can also highlight impurities .
Methodological Tables
Table 1: Key Reaction Conditions for Pyrazolo-Pyrazinone Synthesis
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | Ethanol, dry pyridine | |
| Temperature | 80–100°C (reflux) | |
| Reaction Time | 6–12 hours | |
| Purification | Crystallization (EtOH/H2O) |
Table 2: Structural Characterization Techniques
| Technique | Application | Example Data |
|---|---|---|
| X-ray Diffraction | Crystal geometry | a = 7.1709 Å |
| ¹H/¹³C NMR | Functional group confirmation | δ 7.2–8.5 ppm (aromatic) |
| Elemental Analysis | Purity validation | C: 54.81% (Calcd) vs. 54.61% (Found) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
